molecular formula C11H7BrF6OS2 B14060885 1-(2,4-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one

1-(2,4-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one

Cat. No.: B14060885
M. Wt: 413.2 g/mol
InChI Key: PPPUVKZWNOKREI-UHFFFAOYSA-N
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Description

1-(2,4-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one is a synthetic organic compound known for its unique chemical structure and properties. The compound features a bromopropanone backbone with two trifluoromethylthio groups attached to the phenyl ring. This configuration imparts significant reactivity and potential utility in various chemical and industrial applications.

Preparation Methods

The synthesis of 1-(2,4-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of 1-(2,4-bis(trifluoromethylthio)phenyl)propan-1-one under controlled conditions. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a catalyst to achieve the desired product .

Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity. The use of advanced techniques such as microwave-assisted synthesis can enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

1-(2,4-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,4-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one has found applications in several scientific research fields:

Mechanism of Action

The mechanism by which 1-(2,4-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one exerts its effects involves interactions with specific molecular targets. These interactions can lead to the activation or inhibition of various biochemical pathways, depending on the context. The compound’s trifluoromethylthio groups play a crucial role in stabilizing transition states and facilitating reactions through hydrogen bonding and other interactions .

Comparison with Similar Compounds

1-(2,4-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one can be compared to other compounds with similar structures, such as:

  • 1-(2,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one
  • 1-(2,4-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one

These compounds share the trifluoromethylthio groups but differ in the halogen atoms attached to the propanone backbone. The presence of different halogens can significantly impact their reactivity and applications, highlighting the uniqueness of this compound .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.

Properties

Molecular Formula

C11H7BrF6OS2

Molecular Weight

413.2 g/mol

IUPAC Name

1-[2,4-bis(trifluoromethylsulfanyl)phenyl]-2-bromopropan-1-one

InChI

InChI=1S/C11H7BrF6OS2/c1-5(12)9(19)7-3-2-6(20-10(13,14)15)4-8(7)21-11(16,17)18/h2-5H,1H3

InChI Key

PPPUVKZWNOKREI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)SC(F)(F)F)SC(F)(F)F)Br

Origin of Product

United States

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